5'-Chloro-2'-hydroxy-4'-methylacetophenone
Overview
Description
5’-Chloro-2’-hydroxy-4’-methylacetophenone: is a hydroxylated aromatic acetophenone. It is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methyl group attached to an acetophenone backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-hydroxy-4’-methylacetophenone can be achieved through several methods. One common method involves the reaction of acetic acid with 4-chloro-3-methylphenol in the presence of boron trifluoride at temperatures ranging from 70°C to 100°C . Another method involves the iodination of the compound using pyridinium iodochloride, which results in the formation of 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .
Industrial Production Methods: In industrial settings, the production of 5’-Chloro-2’-hydroxy-4’-methylacetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form, ranging from white to light yellow powder or crystals .
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-2’-hydroxy-4’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.
Major Products:
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde.
Reduction: Formation of 5-chloro-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
5’-Chloro-2’-hydroxy-4’-methylacetophenone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-hydroxy-4’-methylacetophenone involves its interaction with various molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. For example, its derivatives can form complexes with metal ions, which are used in analytical chemistry for metal detection .
Comparison with Similar Compounds
- 4-Acetyl-2-chloro-5-hydroxytoluene
- 2-Acetyl-4-chloro-5-methylphenol
- 5-Chloro-2-hydroxy-3-iodo-4-methylacetophenone
Comparison: 5’-Chloro-2’-hydroxy-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUSGGZSLVCDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344607 | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28480-70-8 | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A1: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is an aromatic ketone with the following structural features:
- Spectroscopic Data: Characterized using UV-Vis, FTIR, 1H NMR, and Mass Spectrometry. [, , , , ] Specific spectroscopic data, such as characteristic peaks, can be found in the cited research papers.
Q2: What is the significance of the structure-activity relationship (SAR) for this compound?
A2: Research suggests that the presence of specific functional groups in 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives significantly influences their biological activity. For example, compounds with nitro and oxygen groups demonstrate greater inhibitory potential against bacterial strains. [, ] This highlights the importance of SAR studies for optimizing the structure of this compound and its derivatives to enhance desired biological effects.
Q3: How does 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone interact with biological systems to exert its effects?
A3: While the precise mechanism of action remains a subject of ongoing research, studies indicate that 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone derivatives exhibit inhibitory activity against platelet aggregation. [] This suggests potential interactions with pathways involved in platelet activation and aggregation. Furthermore, derivatives incorporated into Chromones and Pyrazole structures show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] The specific molecular targets and downstream effects of these interactions require further investigation.
Q4: What analytical methods are employed to study 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A4: Various analytical techniques are crucial for characterizing and quantifying 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. These include:
- Spectroscopic Methods: UV-Vis and FTIR spectroscopy provide information about the compound's electronic transitions and functional groups. [, , , , ]
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy helps determine the compound's structure and purity. [, ]
- Mass Spectrometry: This technique identifies the compound based on its mass-to-charge ratio and provides information about its fragmentation pattern. [, ]
- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used to monitor reaction progress and assess the purity of synthesized compounds. [, , ]
Q5: What is the significance of kinetic studies involving 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A5: Kinetic studies provide valuable insights into the reaction mechanisms and factors influencing the reactivity of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. For instance, research on the oxidation of Schiff bases derived from this compound, using Cerium (IV) as an oxidizing agent, has revealed a first-order reaction with respect to both reactants. [, , ] This information is critical for understanding the compound's behavior in various chemical reactions and optimizing reaction conditions for its synthesis or applications.
Q6: What are the potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in different fields?
A6: Based on current research, potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives include:
- Medicinal Chemistry: The compound's derivatives show promise as potential therapeutic agents, particularly as anti-platelet agents [] and antibacterial agents. [, ]
- Chemical Synthesis: It serves as a valuable starting material for synthesizing various heterocyclic compounds, such as Chromones and Pyrazole derivatives, with diverse biological activities. [, ]
- Analytical Chemistry: The compound's chelating properties with bivalent metal ions make it a potential candidate for developing analytical methods for metal ion detection and quantification. []
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